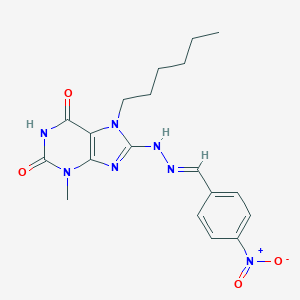![molecular formula C16H16N4O6 B414451 Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate](/img/structure/B414451.png)
Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate is a synthetic organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate typically involves the following steps:
Amination: The nitro-pyridine derivative is then subjected to amination to introduce the amino group.
Esterification: The final step involves the esterification of benzoic acid with butanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, amination, and esterification processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate would depend on its specific application. Generally, the nitro groups can participate in redox reactions, and the aromatic rings can interact with various molecular targets through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dinitro-pyridin-2-ylamino)-benzoic acid methyl ester
- 4-(3,5-Dinitro-pyridin-2-ylamino)-benzoic acid ethyl ester
- 4-(3,5-Dinitro-pyridin-2-ylamino)-benzoic acid propyl ester
Properties
Molecular Formula |
C16H16N4O6 |
|---|---|
Molecular Weight |
360.32g/mol |
IUPAC Name |
butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate |
InChI |
InChI=1S/C16H16N4O6/c1-2-3-8-26-16(21)11-4-6-12(7-5-11)18-15-14(20(24)25)9-13(10-17-15)19(22)23/h4-7,9-10H,2-3,8H2,1H3,(H,17,18) |
InChI Key |
BDXPYUWAUUVMIK-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]-1-naphthamide](/img/structure/B414368.png)






![3-methyl-7-nonyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414383.png)


![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)


![3-(2-furyl)-N-{2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B414393.png)
